7-[[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]methoxy]-4-methylchromen-2-one
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Overview
Description
7-[[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]methoxy]-4-methylchromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a chromen-2-one core structure substituted with a methoxyphenyl-oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]methoxy]-4-methylchromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: The synthesis begins with the preparation of the 1,2,4-oxadiazole ring by reacting 4-methoxybenzohydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Coupling with chromen-2-one: The resulting oxadiazole intermediate is then coupled with 4-methylchromen-2-one through a nucleophilic substitution reaction, typically using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to enhance reaction efficiency and yield. Continuous-flow reactors allow for precise control over reaction conditions, leading to higher purity and reduced reaction times compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
7-[[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]methoxy]-4-methylchromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium carbonate in dimethylformamide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with various nucleophiles replacing the methoxy group.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as an anticancer agent due to its ability to inhibit the proliferation of cancer cells.
Material Science: It has been investigated for its photophysical properties, making it a candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Biological Research: The compound’s interactions with biological macromolecules have been studied to understand its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 7-[[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]methoxy]-4-methylchromen-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets cellular proteins involved in cell proliferation and apoptosis, such as tubulin and caspases.
Pathways Involved: It modulates signaling pathways related to cell cycle regulation and apoptosis, leading to the inhibition of cancer cell growth and induction of programmed cell death.
Comparison with Similar Compounds
Similar Compounds
4-methoxyphenylboronic acid: A compound with similar methoxyphenyl functionality used in cross-coupling reactions.
7-methoxy-1-tetralone: An intermediate in the synthesis of various pharmaceutical agents.
4-methoxyphenylpyridine: A compound with similar photophysical properties used in material science.
Uniqueness
7-[[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]methoxy]-4-methylchromen-2-one is unique due to its combination of a chromen-2-one core with an oxadiazole moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C20H16N2O5 |
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Molecular Weight |
364.4 g/mol |
IUPAC Name |
7-[[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]methoxy]-4-methylchromen-2-one |
InChI |
InChI=1S/C20H16N2O5/c1-12-9-19(23)26-17-10-15(7-8-16(12)17)25-11-18-21-20(27-22-18)13-3-5-14(24-2)6-4-13/h3-10H,11H2,1-2H3 |
InChI Key |
PHKWAXXKGPPHRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC3=NOC(=N3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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